2-Bromo-1-(m-tolyl)ethanone

Description

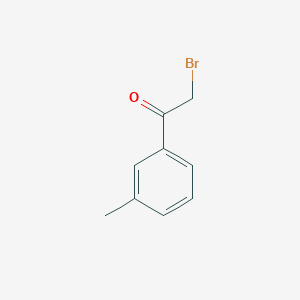

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(3-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFRNTVKCHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434522 | |

| Record name | 2-Bromo-1-(3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-64-7 | |

| Record name | 2-Bromo-1-(3-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(3-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-1-(m-tolyl)ethanone CAS number and properties

CAS Number: 51012-64-7

Synonyms: 2-bromo-1-(3-methylphenyl)ethanone, 3-methylphenacyl bromide

This technical guide provides an in-depth overview of 2-Bromo-1-(m-tolyl)ethanone, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive data on its properties, synthesis, reactivity, and safe handling.

Core Properties and Specifications

This compound is a halogenated ketone widely utilized as an electrophilic building block. Its physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 51012-64-7 | [1][2][3] |

| Molecular Formula | C₉H₉BrO | [1][2] |

| Molecular Weight | 213.07 g/mol | [1][4] |

| Appearance | Solid below 47 °C, Liquid above 48 °C | [1][2][5] |

| Melting Point | 47-48 °C | [1][2][5] |

| Boiling Point | 263.9 °C at 760 mmHg | [1][2][5] |

| Density | 1.417 ± 0.06 g/cm³ | [1][5] |

| Flash Point | 74.6 ± 7.7 °C | [1][2][5] |

| Purity | Typically ≥97% | [1][2][5] |

| Solubility | Soluble in nonpolar solvents like ether. | [6] |

| InChI Key | BANFRNTVKCHZDE-UHFFFAOYSA-N | [1][2][4] |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CBr | [4][6] |

Safety and Handling

This compound is a corrosive and harmful substance that requires careful handling in a controlled laboratory environment.

| Hazard Information | Details | Citations |

| Signal Word | Danger | [1][2] |

| GHS Pictograms | GHS05 (Corrosion) | [1][2] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. | [1][2] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. | [1][2] |

| Storage | Store at 2-8°C in a tightly sealed container, away from moisture, and under an inert atmosphere (e.g., Nitrogen). | [1][6] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles conforming to EN166, and lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [7][8] |

Synthesis and Reaction Pathways

Synthesis of this compound

A common synthetic route to this compound involves the bromination of the corresponding ketone, 1-(m-tolyl)ethanone. A logical workflow for this process is outlined below.

Caption: General workflow for the synthesis of this compound.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

This compound is a valuable electrophile for constructing heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. A primary application is the Hantzsch thiazole synthesis, where it reacts with a thioamide, such as thiourea, to form a highly functionalized 2-aminothiazole derivative.

Caption: Reaction pathway for the Hantzsch synthesis of a 2-aminothiazole derivative.

This reaction is fundamental in medicinal chemistry for accessing the 2-aminothiazole core, a privileged structure found in numerous approved drugs.

Experimental Protocols

The following provides a representative experimental protocol for the synthesis of a 2-aminothiazole derivative using an α-bromoketone, which can be adapted for this compound.

Objective: To synthesize 2-amino-4-(m-tolyl)thiazole via the Hantzsch thiazole synthesis.

Materials:

-

This compound (1.0 mmol)

-

Thiourea (1.2 mmol)[3]

-

Ethanol (5 mL)

-

Crushed ice

-

Deionized water

Procedure:

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and thiourea (1.2 mmol).[3]

-

Solvent Addition: Add 5 mL of ethanol to the flask.[3]

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C).[3]

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

-

Workup: After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture over crushed ice to precipitate the solid product.[3]

-

Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any unreacted thiourea and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to yield the final 2-amino-4-(m-tolyl)thiazole.[3]

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3]

References

- 1. scirp.org [scirp.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

2-Bromo-1-(m-tolyl)ethanone molecular weight and formula

An in-depth guide to the molecular properties of 2-Bromo-1-(m-tolyl)ethanone, this document provides essential data for researchers and professionals in drug development.

This compound is a chemical compound with the CAS number 51012-64-7.[1][2][3] Its fundamental molecular attributes are summarized below.

| Property | Value |

| Chemical Formula | C9H9BrO |

| Molecular Weight | 213.07 g/mol |

The molecular formula C9H9BrO indicates the elemental composition of the molecule, which consists of nine carbon atoms, nine hydrogen atoms, one bromine atom, and one oxygen atom.[1][2][3] The molecular weight is a crucial parameter for stoichiometric calculations in experimental research.[1][2][3]

References

An In-depth Technical Guide to 2-Bromo-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-(m-tolyl)ethanone, a key building block in synthetic organic chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its potential applications in the synthesis of heterocyclic compounds.

Chemical Structure and Nomenclature

This compound is an aromatic ketone characterized by a bromoacetyl group attached to a toluene ring at the meta position.

-

IUPAC Name: 2-bromo-1-(3-methylphenyl)ethanone[1]

-

Synonyms: m-Methylphenacyl bromide, 3-Methylphenacyl bromide, 2-Bromo-3'-methylacetophenone[1]

-

CAS Number: 51012-64-7[1]

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | [1] |

| Appearance | White to pale yellow solid | |

| Melting Point | 47-48 °C | |

| Boiling Point | 263.9 °C at 760 mmHg | |

| Density | 1.417 g/cm³ | |

| Purity | ≥97% | |

| Storage | Store at 2-8°C under an inert atmosphere | [2] |

Synthesis of this compound

The synthesis of α-bromo ketones, such as this compound, is commonly achieved through the bromination of the corresponding acetophenone. A representative experimental protocol is detailed below.

Experimental Protocol: Bromination of 3'-Methylacetophenone

This protocol is adapted from a general method for the synthesis of α-bromo aromatic ketones.

Materials:

-

3'-Methylacetophenone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Reflux condenser and heating mantle

-

Separatory funnel

Procedure:

-

To a solution of 3'-methylacetophenone (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate sequentially with a 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the methyl protons (-CH₃) around δ 2.4 ppm.

-

A singlet for the methylene protons (-CH₂Br) around δ 4.4 ppm.

-

A series of multiplets in the aromatic region (δ 7.2-7.8 ppm) corresponding to the four protons on the disubstituted benzene ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to exhibit the following key resonances:

-

A peak for the methyl carbon (-CH₃) around δ 21 ppm.

-

A signal for the methylene carbon (-CH₂Br) around δ 30-35 ppm.

-

Multiple signals in the aromatic region (δ 125-140 ppm) for the six carbons of the benzene ring.

-

A downfield signal for the carbonyl carbon (C=O) around δ 190 ppm.

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery and materials science. The α-bromoketone moiety is a potent electrophile, making it susceptible to nucleophilic attack, which is the basis for many cyclization reactions.

Synthesis of Thiazoles (Hantzsch Thiazole Synthesis)

A primary application of α-bromoketones is in the Hantzsch thiazole synthesis. In this reaction, the α-bromoketone reacts with a thioamide to form a thiazole ring system. Thiazoles are present in numerous biologically active compounds, including antibacterial and anticancer agents.

The general reaction pathway is illustrated below:

Caption: General scheme for Hantzsch thiazole synthesis.

This technical guide provides essential information for researchers working with this compound. For detailed safety and handling procedures, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

A Technical Guide to the Physicochemical Properties of 2-Bromo-1-(m-tolyl)ethanone

This technical guide provides an in-depth overview of the key physicochemical properties of 2-Bromo-1-(m-tolyl)ethanone, with a primary focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data Summary

The quantitative properties of this compound (CAS Number: 51012-64-7) are summarized in the table below for ease of reference and comparison.[1][2][3][4][5]

| Property | Value |

| Melting Point | 47-48 °C[1][2][3] |

| Boiling Point | 263.927 °C (at 760 mmHg)[1][2][3] |

| Molecular Formula | C₉H₉BrO[1][2] |

| Molecular Weight | 213.07 g/mol [2] |

| Density | 1.417 ± 0.06 g/cm³[1][2] |

| Flash Point | 74.6 ± 7.7 °C[1][2] |

| Physical Form | Solid below 47 °C, liquid above 48 °C[1][2] |

| IUPAC Name | 2-bromo-1-(3-methylphenyl)ethanone[1][3] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for the experimental determination of melting and boiling points, crucial for the verification of compound purity and identity.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder. This powder is then packed into a capillary tube (a thin glass tube sealed at one end) to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The apparatus allows for controlled heating of the sample.

-

Heating and Observation: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range. For this compound, this range is expected to be 47-48 °C.[1][2][3]

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus Setup: A small quantity of liquid this compound is placed in a test tube. A thermometer is positioned so that the bulb is just above the surface of the liquid. The test tube is fitted with a side arm connected to a condenser to cool the vapor back to a liquid.

-

Heating: The test tube is gently heated. The addition of boiling chips is recommended to ensure smooth boiling.

-

Equilibrium and Measurement: The liquid is heated until it boils and its vapor begins to condense on the thermometer bulb. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in thermal equilibrium. This stable temperature is the boiling point.

-

Pressure Correction: The boiling point is highly dependent on the atmospheric pressure. The observed boiling point should be corrected to the standard pressure of 760 mmHg. For this compound, the expected boiling point at standard pressure is 263.927 °C.[1][2][3]

Visualized Workflow

The following diagram illustrates a generalized workflow for the characterization of a chemical compound, from initial synthesis or acquisition to the final determination of its physical properties.

Caption: A logical workflow for characterizing a chemical compound.

References

Spectral Analysis of 2-Bromo-1-(m-tolyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the organic compound 2-Bromo-1-(m-tolyl)ethanone, also known as 2-bromo-1-(3-methylphenyl)ethanone. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Introduction

This compound is a halogenated aromatic ketone with the chemical formula C₉H₉BrO. Its structure consists of a bromoacetyl group attached to a meta-tolyl ring. This compound and its isomers are valuable intermediates in organic synthesis, particularly in the preparation of various pharmaceuticals and other biologically active molecules. Accurate spectral characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide serves as a centralized resource for its key spectral features.

Spectroscopic Data

The following sections provide a detailed summary of the available spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80–7.77 | m | 2H | Ar-H |

| 7.44–7.36 | m | 2H | Ar-H |

| 4.46 | s | 2H | -CH₂Br |

| 2.43 | s | 3H | Ar-CH₃ |

| Solvent: CDCl₃, Frequency: 400 MHz |

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| 191.4 | C=O |

| 138.7 | Ar-C |

| 134.7 | Ar-C |

| 133.9 | Ar-C |

| 129.3 | Ar-CH |

| 128.7 | Ar-CH |

| 126.1 | Ar-CH |

| 31.1 | -CH₂Br |

| 21.3 | Ar-CH₃ |

| Solvent: CDCl₃, Frequency: 100 MHz[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957 | - | C-H stretch (aromatic/aliphatic) |

| 1732 | Strong | C=O stretch (ketone) |

| 1323 | - | - |

| 1157 | - | - |

| 739 | - | C-H bend (aromatic) |

| 701 | - | C-Br stretch |

| Source:[1] |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Fragment Ion | Notes |

| 212/214 | [C₉H₉BrO]⁺ | Molecular ion peak (M⁺), showing characteristic 1:1 isotopic pattern for bromine. |

| 133 | [C₈H₉O]⁺ | Loss of bromine radical (•Br) from the molecular ion. |

| 119 | [C₇H₇O]⁺ | α-cleavage, loss of the bromomethyl radical (•CH₂Br). This is expected to be a major fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group. |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation : A small quantity of the solid this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition : The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy

-

Sample Preparation : For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple method. A small amount of the crystalline solid is placed directly on the ATR crystal.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition : A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid or after separation by Gas Chromatography (GC/MS).

-

Ionization : Electron Ionization (EI) is a standard method for volatile organic compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic methods.

Caption: Workflow for the structural analysis of this compound.

Conclusion

The spectral data and methodologies presented in this guide provide a comprehensive foundation for the identification and characterization of this compound. The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of the molecular structure, which is essential for its application in research and development. This document serves as a valuable reference for scientists and professionals working with this and related chemical entities.

References

Technical Guide: Solubility of 2-Bromo-1-(m-tolyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(m-tolyl)ethanone, a key intermediate in various synthetic applications. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination, including detailed experimental protocols and qualitative solubility profiles based on established chemical principles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in different solvent systems.

| Property | Value |

| CAS Number | 51012-64-7 |

| Molecular Formula | C₉H₉BrO |

| Molecular Weight | 213.07 g/mol |

| Melting Point | 47-48 °C |

| Boiling Point | 263.9 °C at 760 mmHg |

| Appearance | Solid below 47 °C, Liquid above 48 °C |

| Purity | Typically ≥97% |

Qualitative Solubility Profile

While specific quantitative data is sparse, the solubility of this compound can be inferred based on the principle of "like dissolves like" and qualitative statements from chemical suppliers. The molecule possesses both a polar carbonyl group and a non-polar tolyl group, suggesting solubility in a range of organic solvents. One supplier notes it is soluble in nonpolar solvents. A similar compound, 2-Bromo-4'-methylacetophenone, is reported to have slight solubility in chloroform and ethyl acetate.

The following table provides a predicted qualitative solubility profile in common organic solvents.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Soluble | The non-polar tolyl group should interact favorably with the non-polar solvent. |

| Toluene | Non-polar | Soluble | Similar to hexane, the aromatic nature of toluene will facilitate the dissolution of the tolyl group. |

| Dichloromethane | Polar aprotic | Soluble | Offers a balance of polarity to interact with the carbonyl group while being a good solvent for the aromatic ring. |

| Chloroform | Polar aprotic | Soluble | Similar to dichloromethane, it is a good solvent for many organic solids. |

| Ethyl Acetate | Polar aprotic | Soluble | The ester functionality can interact with the carbonyl group of the solute. |

| Acetone | Polar aprotic | Soluble | The ketone solvent can effectively solvate the ketone solute. |

| Ethanol | Polar protic | Moderately Soluble | The hydroxyl group can hydrogen bond with the carbonyl oxygen, but the non-polar backbone might limit high solubility. |

| Methanol | Polar protic | Moderately Soluble | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | A powerful and versatile solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Polar aprotic | Soluble | Another highly effective polar aprotic solvent for organic molecules. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[1]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[2]

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium.[3] A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[2]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.[3]

-

Sample Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[1]

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Safety Precautions

-

This compound is a hazardous substance. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(m-tolyl)ethanone, also known as 3-methylphenacyl bromide, is a chemical intermediate used in various synthetic applications, including pharmaceutical research and development.[1][2] Its reactive nature necessitates a thorough understanding of its associated hazards to ensure safe handling and mitigate risks in a laboratory or industrial setting. This guide provides a comprehensive overview of the safety data, hazard classifications, and recommended handling procedures for this compound, compiled from available Safety Data Sheets (SDS) and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are crucial for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source |

| CAS Number | 51012-64-7 | [2][3] |

| Molecular Formula | C₉H₉BrO | [2][3] |

| Molecular Weight | 213.07 g/mol | [1][2][3] |

| IUPAC Name | 2-bromo-1-(3-methylphenyl)ethanone | [1][3] |

| Synonyms | 2-bromo-3'-methylacetophenone, 3-methylphenacyl bromide | [1] |

| Appearance | Solid below 47°C, Liquid above 48°C | [3] |

| Melting Point | 47-48 °C | [3][4] |

| Boiling Point | 263.927 °C at 760 mmHg | [3][4] |

| Flash Point | 74.6 ± 7.7 °C | [3] |

| Density | 1.417 ± 0.06 g/cm³ | [3][4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary dangers are associated with its corrosive and toxic properties. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these hazards.

| GHS Classification | Details |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.[3] |

| Precautionary Statements | P260, P264, P270, P280, P301+P330+P331, P304+P340, P363, P405, P501 [3] |

The following diagram illustrates the GHS hazard profile for this compound.

Caption: GHS Hazard Profile for this compound.

Experimental Protocols & Toxicological Information

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain search results. The hazard statements are typically derived from data obtained through standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Skin Corrosion/Irritation (H314): This classification is likely based on an in vivo or in vitro test analogous to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) or OECD TG 431 (In Vitro Skin Corrosion). These protocols involve applying the substance to the skin of rabbits or reconstructed human epidermis models and observing for tissue damage, such as necrosis, over a specified period.

-

Acute Oral Toxicity (H302): The "Harmful if swallowed" classification suggests an acute oral LD50 value likely falls within the range of 300 to 2000 mg/kg body weight, as defined by GHS criteria. This would be determined via a study similar to OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or TG 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Due to its corrosive nature, ingestion can cause severe damage to the gastrointestinal tract, and gastric lavage or emesis is contraindicated.[5] The toxicological properties have not been fully investigated.[5]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

4.1 Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]

-

Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166) are mandatory.[5]

-

Hand Protection: Wear appropriate chemical-resistant protective gloves.[5]

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: If ventilation is inadequate, follow OSHA respirator regulations or European Standard EN 149.[5]

4.2 General Hygiene and Handling Practices

4.3 Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[5]

-

Keep the container tightly sealed.[5]

-

Recommended storage temperature is 4°C.[3]

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Caption: Standard Laboratory Workflow for Safe Handling.

First Aid Measures

Immediate medical attention is required in case of exposure.[5] The corrosive nature of the compound means that rapid and appropriate first aid is essential.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][6]

The logical flow for first aid response is visualized below.

Caption: First Aid Decision Flowchart for Exposure Incidents.

References

- 1. 2-Bromo-1-(3-methylphenyl)ethan-1-one | C9H9BrO | CID 10036129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51012-64-7 | BCA01264 [biosynth.com]

- 3. This compound | 51012-64-7 [sigmaaldrich.com]

- 4. This compound | 51012-64-7 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(m-tolyl)ethanone from m-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-Bromo-1-(m-tolyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis, starting from m-toluic acid. This document details the necessary reagents, optimized reaction conditions, and thorough experimental protocols for each synthetic step. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Overall Synthetic Pathway

The synthesis of this compound from m-toluic acid is a multi-step process. The most common and efficient route involves three key transformations:

-

Chlorination: Conversion of m-toluic acid to its more reactive acid chloride derivative, m-toluoyl chloride.

-

Ketone Formation: Reaction of m-toluoyl chloride with an organometallic reagent to form 1-(m-tolyl)ethanone.

-

Alpha-Bromination: Selective bromination at the alpha-position of the ketone to yield the final product, this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tables summarizing the key quantitative data for the reactants, intermediates, and the final product.

Step 1: Synthesis of m-Toluoyl Chloride

The initial step involves the conversion of the carboxylic acid to an acid chloride, which is a more reactive electrophile for subsequent carbon-carbon bond formation. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.

Experimental Protocol:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing aqueous sodium hydroxide, m-toluic acid (1.0 eq) is suspended in a minimal amount of anhydrous toluene. A catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq) is added. Thionyl chloride (1.2-1.5 eq) is then added dropwise to the stirred suspension at room temperature. After the initial vigorous evolution of gas (HCl and SO₂) subsides, the reaction mixture is heated to reflux for 2-3 hours, or until the gas evolution ceases and the solution becomes clear. The reaction is then cooled to room temperature, and the excess thionyl chloride and toluene are removed by distillation under reduced pressure to afford crude m-toluoyl chloride, which can be used in the next step without further purification or can be purified by vacuum distillation.

| Compound | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Purity (%) | Yield (%) |

| m-Toluic Acid | 136.15 | 1.0 | 1.0 | >98 | - |

| Thionyl Chloride | 118.97 | 1.2-1.5 | 1.2-1.5 | - | - |

| m-Toluoyl Chloride | 154.59 | - | - | >99 | 96-97 |

Table 1: Quantitative data for the synthesis of m-toluoyl chloride.

Characterization of m-Toluoyl Chloride:

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 95-96 °C at 10 mmHg |

| Density | 1.173 g/mL at 25 °C |

| ¹H NMR (CDCl₃, δ) | 7.90 (s, 1H), 7.85 (d, J=7.6 Hz, 1H), 7.50 (d, J=7.6 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 2.40 (s, 3H) |

| IR (neat, cm⁻¹) | ~1770 (C=O, acid chloride) |

Table 2: Physicochemical and spectroscopic data for m-toluoyl chloride.

Step 2: Synthesis of 1-(m-tolyl)ethanone

This step involves the formation of the ketone by reacting the acid chloride with an organometallic reagent. To prevent over-addition and the formation of a tertiary alcohol, a less reactive organocuprate (Gilman reagent), specifically lithium dimethylcuprate, is employed.

Experimental Protocol:

Preparation of Lithium Dimethylcuprate: In a flame-dried, three-necked round-bottom flask under a positive pressure of dry nitrogen, copper(I) iodide (1.05 eq) is suspended in anhydrous diethyl ether at 0 °C (ice bath). Methyllithium (2.1 eq, as a solution in diethyl ether) is added dropwise with stirring. The initial yellow precipitate of methylcopper(I) redissolves upon addition of the second equivalent of methyllithium to form a clear, colorless to pale-yellow solution of lithium dimethylcuprate.

Reaction with m-Toluoyl Chloride: The solution of lithium dimethylcuprate is cooled to -78 °C (dry ice/acetone bath). A solution of m-toluoyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Gilman reagent solution. The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered through a pad of Celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give the crude 1-(m-tolyl)ethanone. The product can be purified by vacuum distillation or column chromatography on silica gel.

| Compound | Molar Mass ( g/mol ) | Purity (%) | Yield (%) |

| m-Toluoyl Chloride | 154.59 | >99 | - |

| 1-(m-tolyl)ethanone | 134.18 | >98 | 70-85 |

Table 3: Quantitative data for the synthesis of 1-(m-tolyl)ethanone.

Characterization of 1-(m-tolyl)ethanone:

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 224 °C |

| Density | 1.004 g/mL at 25 °C |

| ¹H NMR (CDCl₃, δ) | 7.75 (s, 1H), 7.70 (d, J=7.6 Hz, 1H), 7.35 (m, 2H), 2.58 (s, 3H), 2.40 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | 198.5, 138.3, 137.2, 133.8, 128.5, 128.4, 125.6, 26.6, 21.3 |

| IR (neat, cm⁻¹) | ~1685 (C=O, ketone) |

Table 4: Physicochemical and spectroscopic data for 1-(m-tolyl)ethanone.

Step 3: Synthesis of this compound

The final step is the selective bromination of the methyl group alpha to the carbonyl. This is typically achieved using bromine in an acidic medium, which proceeds via an enol intermediate.

Experimental Protocol:

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, 1-(m-tolyl)ethanone (1.0 eq) is dissolved in glacial acetic acid. The solution is stirred at room temperature, and a solution of bromine (1.05 eq) in glacial acetic acid is added dropwise at a rate that maintains the reaction temperature below 30 °C. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours, or until the red-brown color of bromine disappears. The reaction mixture is then poured into a large volume of ice-water with stirring. The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol. The crude product is dried and can be further purified by recrystallization from ethanol or a mixture of ethanol and water.

| Compound | Molar Mass ( g/mol ) | Purity (%) | Yield (%) |

| 1-(m-tolyl)ethanone | 134.18 | >98 | - |

| This compound | 213.07 | >97 | 80-90 |

Table 5: Quantitative data for the synthesis of this compound.

Characterization of this compound:

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 47-48 °C[1] |

| Boiling Point | 263.9 °C at 760 mmHg[1] |

| ¹H NMR (CDCl₃, δ) | 7.80-7.70 (m, 2H), 7.40 (m, 2H), 4.45 (s, 2H), 2.42 (s, 3H) |

| ¹³C NMR (CDCl₃, δ) | 191.0, 138.8, 134.5, 134.0, 128.8, 128.7, 126.0, 30.8, 21.3 |

| IR (KBr, cm⁻¹) | ~1690 (C=O, ketone), ~1270 (C-Br) |

Table 6: Physicochemical and spectroscopic data for this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Laboratory workflow for the three-step synthesis of this compound.

Safety Considerations

-

Thionyl chloride and m-toluoyl chloride are corrosive and lachrymators. All manipulations should be performed in a well-ventilated fume hood.

-

Methyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon).

-

Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

-

The reactions involving the evolution of HCl and SO₂ gases should be conducted in a fume hood with an appropriate gas trap.

-

Standard laboratory safety practices should be followed throughout all procedures.

This guide provides a robust and detailed framework for the synthesis of this compound. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions and scales.

References

Reactivity of the Alpha-Bromo Ketone in 2-Bromo-1-(m-tolyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(m-tolyl)ethanone is a versatile bifunctional molecule featuring a reactive alpha-bromo ketone moiety. This structural motif serves as a valuable building block in organic synthesis, particularly in the construction of various heterocyclic systems of medicinal and biological importance. The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (alpha to the carbonyl group) allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the alpha-bromo ketone in this compound, focusing on its participation in key chemical reactions, supported by available data and experimental insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing reaction conditions and for the characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉BrO | |

| Molecular Weight | 213.07 g/mol | |

| Melting Point | 47-48 °C | |

| Boiling Point | 263.9 °C at 760 mmHg | |

| Density | 1.417 g/cm³ | |

| InChIKey | BANFRNTVKCHZDE-UHFFFAOYSA-N | |

| CAS Number | 51012-64-7 | [1] |

Core Reactivity and Key Reactions

The reactivity of the alpha-bromo ketone in this compound is primarily governed by the electrophilicity of the carbonyl carbon and the susceptibility of the alpha-carbon to nucleophilic substitution, as well as the ability to form an enolate. This dual reactivity allows for its participation in a variety of important organic reactions.

Nucleophilic Substitution Reactions

The bromine atom at the alpha-position is a good leaving group, making the adjacent carbon atom a prime target for nucleophiles. This Sₙ2 reaction is a cornerstone of the utility of alpha-bromo ketones.

A prominent example of this reactivity is the Hantzsch Thiazole Synthesis , a classic method for the preparation of thiazole derivatives. Thiazoles are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3][4]

The reaction proceeds via the initial nucleophilic attack of the sulfur atom of a thioamide (e.g., thiourea) on the alpha-carbon of the bromo ketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring.

Experimental Protocol: General Synthesis of 2-Amino-4-(m-tolyl)thiazole

This is a generalized protocol based on similar syntheses.[5][6] Researchers should optimize conditions for their specific needs.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium Bicarbonate (optional, for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

-

Add thiourea (1-1.2 equivalents) to the solution.

-

The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If the product precipitates as the hydrobromide salt, it can be neutralized with a base such as sodium bicarbonate solution.

-

The solid product is collected by filtration, washed with cold ethanol or water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Product Spectroscopic Data:

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (DMSO-d₆) | 7.55 (s, 1H, thiazole-H), 7.17 (br s, 2H, NH₂), 2.17 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆) | 169.2 (C=N), 153.4 (C-S), 111.1 (C-H), 15.7 (CH₃) |

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, alpha-bromo ketones that possess an alpha'-hydrogen can undergo a Favorskii rearrangement.[9][10] This reaction involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile (such as an alkoxide or hydroxide) to yield a rearranged carboxylic acid derivative.[11] For acyclic alpha-bromo ketones like this compound, this rearrangement can lead to the formation of branched carboxylic acid esters or amides. The reaction is initiated by the formation of an enolate at the alpha'-position, which then displaces the bromide via an intramolecular Sₙ2 reaction.

Experimental Protocol: General Favorskii Rearrangement of an Alpha-Bromo Ketone

This is a generalized protocol.[12] Specific conditions for this compound may require optimization.

Materials:

-

This compound

-

Sodium Methoxide

-

Methanol (anhydrous)

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of this compound in anhydrous methanol is added dropwise to the cooled sodium methoxide solution with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction progress can be monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester product.

-

The product can be purified by distillation or column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Caption: Hantzsch synthesis of 2-amino-4-(m-tolyl)thiazole.

Caption: Favorskii rearrangement of this compound.

Caption: A generalized workflow for organic synthesis.

Applications in Drug Development and Medicinal Chemistry

The reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules. The tolyl group can modulate the lipophilicity and metabolic stability of the final compounds. As demonstrated, the primary application lies in the synthesis of substituted thiazoles, which are key scaffolds in numerous approved drugs and clinical candidates.[2][3][4][13][14] The ability to readily introduce the 4-(m-tolyl) substituent into the thiazole ring allows for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its alpha-bromo ketone functionality allows for facile participation in nucleophilic substitution reactions, most notably the Hantzsch thiazole synthesis, and rearrangement reactions such as the Favorskii rearrangement. While specific quantitative kinetic and yield data for this particular substrate is limited in the readily available literature, the general reactivity patterns of alpha-bromo ketones provide a strong framework for its synthetic applications. The detailed experimental approaches outlined in this guide, based on analogous systems, offer a starting point for researchers to exploit the reactivity of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reaction kinetics and optimization of reaction conditions for this compound would be a valuable contribution to the field.

References

- 1. This compound | 51012-64-7 | BCA01264 [biosynth.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Favorskii_rearrangement [chemeurope.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of a Novel Chalcone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry due to their straightforward synthesis and broad range of pharmacological activities.[1][2] This document provides a detailed protocol for the synthesis of a novel chalcone, (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one, via the Claisen-Schmidt condensation of 2-Bromo-1-(m-tolyl)ethanone and benzaldehyde. Additionally, it outlines a general workflow for the biological evaluation of such compounds, with a focus on their potential as anticancer agents through the inhibition of the NF-κB signaling pathway. The provided data on related bromo-substituted chalcones serves as a benchmark for expected potency.

Introduction

Chalcones are naturally occurring precursors to flavonoids and isoflavonoids and have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][4] The presence of the α,β-unsaturated ketone moiety makes them versatile pharmacophores. The introduction of a bromine atom into the chalcone structure can significantly modulate its biological activity, often enhancing its therapeutic potency. This protocol details the synthesis of a specific bromo- and tolyl-substituted chalcone, a class of compounds with recognized potential in drug discovery.

Synthesis of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one

The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.[5]

Reaction Scheme:

Caption: Synthesis of the target chalcone via Claisen-Schmidt condensation.

Experimental Protocol

This protocol is adapted from the synthesis of structurally similar chalcones.[6]

Materials:

-

3'-Bromoacetophenone (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol

-

Potassium Hydroxide (KOH) solution (6N)

-

Hydrochloric acid (HCl) (to neutralize)

-

Distilled water

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, dissolve 3'-bromoacetophenone (5 mmol) in ethanol (5 mL).

-

Slowly add 6N KOH (2 mL) dropwise to the solution while stirring.

-

Continue stirring for 5 minutes, then add benzaldehyde (5 mmol) to the mixture.

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 3-4 minutes with an interval of 30 seconds.

-

After irradiation, allow the mixture to stand for 20 hours to maximize precipitation.

-

Add 15 mL of cold distilled water to the mixture.

-

Neutralize the mixture with HCl.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

The crude product can be purified by recrystallization from ethanol.

Characterization:

The structure of the synthesized chalcone should be confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Quantitative Data of Related Bromo-Substituted Chalcones

The following table summarizes the cytotoxic activity of various bromo-substituted chalcones against different cancer cell lines, providing an indication of the potential efficacy of the newly synthesized compound.

| Compound ID | Structure | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 1 | (E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 29.27 | [6] |

| 2 | 3-benzylidenechroman-4-one with 3-bromo-4-hydroxy-5-methoxy benzylidene | K562 (Leukemia) | ≤ 3.86 | [4] |

| 3 | 3-benzylidenechroman-4-one with 3-bromo-4-hydroxy-5-methoxy benzylidene | MDA-MB-231 (Breast) | ≤ 3.86 | [4] |

| 4 | 3-benzylidenechroman-4-one with 3-bromo-4-hydroxy-5-methoxy benzylidene | SK-N-MC (Neuroblastoma) | ≤ 3.86 | [4] |

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow from synthesis to biological evaluation of novel chalcone derivatives.

Caption: A typical workflow for chalcone synthesis and subsequent biological testing.

Postulated Signaling Pathway Inhibition: NF-κB

Chalcones have been reported to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[7][8] NF-κB plays a critical role in regulating immune responses, inflammation, and cell survival.[7] Its aberrant activation is a hallmark of many cancers. The synthesized chalcone may inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate pro-survival genes.

Caption: Postulated inhibition of the canonical NF-κB signaling pathway by the synthesized chalcone.

Conclusion

This document provides a comprehensive guide for the synthesis and preliminary biological evaluation of a novel bromo- and tolyl-substituted chalcone. The detailed protocols and compiled data from related compounds offer a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the therapeutic potential of this class of molecules. The potential to modulate the NF-κB signaling pathway makes these compounds particularly interesting for further investigation as anticancer and anti-inflammatory agents.

References

- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Experimental Protocol for Claisen-Schmidt Condensation with 2-Bromo-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of α,β-unsaturated ketones, commonly known as chalcones. Chalcones are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. This document provides a detailed experimental protocol for the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of 2-Bromo-1-(m-tolyl)ethanone with a representative aromatic aldehyde.

A critical consideration in the base-catalyzed reactions of α-halo ketones is the potential for the competing Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives. To circumvent this side reaction, this protocol employs a solvent-free approach utilizing solid sodium hydroxide, which provides a milder and more selective reaction environment, favoring the desired condensation pathway.

Reaction Scheme

The overall reaction for the Claisen-Schmidt condensation of this compound with a generic aromatic aldehyde (Ar-CHO) is depicted below:

Where:

-

Ar' : m-tolyl group

-

Ar : A substituted or unsubstituted aromatic group from the aldehyde

Data Presentation

The following table summarizes the key quantitative data for a representative Claisen-Schmidt condensation reaction using this compound and benzaldehyde as a model system.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass (g) or Volume (mL) | Expected Yield (%) |

| This compound | 213.08 | 5.0 | 1.0 | 1.065 g | - |

| Benzaldehyde | 106.12 | 5.0 | 1.0 | 0.51 mL | - |

| Sodium Hydroxide (solid) | 40.00 | 1.0 | 0.2 | 0.040 g | - |

| 2-Bromo-1-(m-tolyl)-3-phenylprop-2-en-1-one | 301.19 | - | - | - | 85-95% |

Experimental Protocol

This protocol details a solvent-free Claisen-Schmidt condensation which has been shown to be efficient and high-yielding for a variety of substrates.[1]

Materials and Equipment

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Sodium hydroxide (NaOH) pellets or powder

-

Mortar and pestle

-

Spatula

-

Beaker

-

Büchner funnel and filter flask

-

Filter paper

-

Ice-cold distilled water

-

Dilute hydrochloric acid (HCl, ~1 M)

-

Ethanol (for recrystallization)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp for TLC visualization

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Safety Precautions

-

This compound is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Aromatic aldehydes can be irritants. Handle with care.

-

Hydrochloric acid is corrosive. Handle with appropriate care.

-

The reaction can be exothermic.

Procedure

-

Reactant Preparation: In a clean and dry mortar, add this compound (1.0 eq).

-

Addition of Aldehyde: To the mortar, add the aromatic aldehyde (1.0 eq).

-

Initiation of Reaction: Add solid sodium hydroxide (0.2 eq) to the mixture.

-

Grinding: Immediately begin grinding the mixture vigorously with a pestle. The solid reactants will start to form a paste, and a color change may be observed. Continue grinding for 10-15 minutes at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a hexane:ethyl acetate solvent system).

-

Work-up:

-

After the reaction is complete (as indicated by TLC or the formation of a solid mass), add approximately 20 mL of ice-cold distilled water to the mortar and stir the mixture with the pestle to break up the solid.

-

Transfer the contents of the mortar to a beaker.

-

Neutralize the mixture by slowly adding dilute hydrochloric acid dropwise while stirring until the pH is approximately 7. This will precipitate the crude product.

-

-

Isolation of Crude Product:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with several portions of cold distilled water to remove any remaining salts and base.

-

Allow the crude product to air-dry on the filter paper.

-

-

Purification:

-

The crude α-bromo chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using FT-IR and NMR spectroscopy to confirm its structure.

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of α-bromo chalcones.

Reaction Mechanism Pathway

Caption: Simplified mechanism of the Claisen-Schmidt condensation.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Bromo-1-(m-tolyl)ethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-1-(m-tolyl)ethanone is a versatile α-haloketone intermediate crucial for the synthesis of a wide array of heterocyclic compounds.[1] Due to their prevalence in biologically active molecules, natural products, and pharmaceuticals, the development of efficient synthetic routes to these scaffolds is of significant interest in medicinal chemistry and drug discovery.[2] This document provides detailed protocols for the preparation of key heterocyclic cores, such as thiazoles and imidazoles, using this compound as the starting material. These protocols are designed to be robust and applicable in a standard laboratory setting.

Synthesis of 2-Amino-4-(m-tolyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[3] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.[4][5] The resulting 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities.[6][7]

General Reaction Scheme:

This compound + Thiourea → 2-Amino-4-(m-tolyl)thiazole

Experimental Workflow Diagram

References

- 1. asianpubs.org [asianpubs.org]

- 2. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2-Bromo-1-(m-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole moieties are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Hantzsch thiazole synthesis, a classic and versatile reaction, remains a fundamental method for the construction of the thiazole ring. This protocol involves the cyclocondensation of an α-haloketone with a thioamide.

These application notes provide a detailed protocol for the synthesis of 2-amino-4-(m-tolyl)thiazole, a representative thiazole derivative, utilizing 2-Bromo-1-(m-tolyl)ethanone as the α-haloketone precursor and thiourea as the thioamide component. The methodologies and data presented are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Reaction Principle: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis proceeds via the reaction of an α-haloketone, in this case, this compound, with a thioamide, such as thiourea. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The aromaticity of the final product serves as a thermodynamic driving force for the reaction.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis of 2-amino-4-(m-tolyl)thiazole from this compound.

Materials:

-

This compound (C₉H₉BrO, MW: 213.07 g/mol )

-

Thiourea (CH₄N₂S, MW: 76.12 g/mol )

-

Ethanol (C₂H₅OH), absolute

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Deionized water

-

Ethyl acetate (for TLC)

-

n-Hexane (for TLC)

Equipment:

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Protocol: Synthesis of 2-amino-4-(m-tolyl)thiazole

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 213 mg) and thiourea (1.2 mmol, 91 mg).

-

Solvent Addition: Add 10 mL of absolute ethanol to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with constant stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/n-hexane (e.g., 3:7 v/v). The reaction is typically complete within 3-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

-

Neutralization: Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This will precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water (2 x 10 mL).

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-(m-tolyl)thiazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a 2-aminothiazole derivative from an analogous α-bromoacetophenone, providing expected ranges for yield and key characterization data.

| Parameter | Value | Reference |

| Product | 2-amino-4-(p-tolyl)thiazole | [1] |

| Molecular Formula | C₁₀H₁₀N₂S | [1] |

| Molecular Weight | 190.26 g/mol | [1] |

| Yield | ~96% | |

| Melting Point | 132-136 °C | [1] |

| Appearance | Solid | |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.55 (s, 1H, NH), 7.82–7.76 (m, 2H, Ar-H), 7.55–7.46 (m, 3H, Ar-H), 7.27 (dq, J=7.5, 0.9 Hz, 2H, Ar-H), 7.17–7.10 (m, 2H, Ar-H) (for a related N-aryl derivative) | |

| IR (KBr, cm⁻¹) | 3417 (NH), 3038 (sp² C-H), 2997 (sp³ C-H), 1634 (C=N) (for a related derivative) |

Note: The provided spectral data is for analogous compounds and should be used as a reference for the characterization of 2-amino-4-(m-tolyl)thiazole.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of thiazole derivatives using this compound.

Caption: Hantzsch synthesis of 2-amino-4-(m-tolyl)thiazole.

References

Application Notes and Protocols: Synthesis of 2-Amino-4-(m-tolyl)thiazole via Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant. The present application note provides a detailed protocol for the synthesis of 2-amino-4-(m-tolyl)thiazole from 2-Bromo-1-(m-tolyl)ethanone and thiourea. The 2-aminothiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines the reaction mechanism, provides a step-by-step experimental protocol, and summarizes key data for researchers engaged in the synthesis and application of novel heterocyclic compounds.

Reaction Mechanism

The reaction of this compound with thiourea proceeds via the Hantzsch thiazole synthesis. The mechanism can be described in the following key steps:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of this compound, displacing the bromide ion in an SN2 reaction. This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration, losing a molecule of water to form a five-membered ring.

-

Tautomerization/Deprotonation: A final proton transfer step leads to the stable, aromatic 2-amino-4-(m-tolyl)thiazole product.

The overall reaction is a high-yielding and straightforward method for the construction of the 2-aminothiazole ring system.

Applications in Drug Development

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of therapeutic agents. Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. Key application areas include:

-